6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine
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Overview
Description
6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H12ClN3Si and a molar mass of 225.75 g/mol . This compound is characterized by the presence of a chloro group, a trimethylsilyl-ethynyl group, and a pyrimidin-4-amine core structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine derivative.
Reaction Conditions:
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine involves its participation in various chemical reactions. The trimethylsilyl-ethynyl group acts as a reactive site for coupling reactions, while the chloro group can be substituted with other functional groups. The pyrimidin-4-amine core provides a stable framework for these reactions .
Comparison with Similar Compounds
6-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine can be compared with similar compounds such as:
6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine: This compound has a similar structure but with a bromine atom instead of a chlorine atom.
6-Chloro-5-((trimethylsilyl)ethynyl)pyridin-4-amine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
6-chloro-5-(2-trimethylsilylethynyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-8(10)12-6-13-9(7)11/h6H,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIYIYKLYWJORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CN=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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